molecular formula C11H15N5O4 B12335550 Guanosine, 2'-deoxy-8-methyl-

Guanosine, 2'-deoxy-8-methyl-

Cat. No.: B12335550
M. Wt: 281.27 g/mol
InChI Key: HZIMFRZHASDITR-FWYCZPIQSA-N
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Description

Guanosine, 2’-deoxy-8-methyl- is a modified nucleoside derived from guanine It is characterized by the addition of a methyl group at the 8th position of the guanine base and the absence of a hydroxyl group at the 2’ position of the ribose sugar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine, 2’-deoxy-8-methyl- typically involves the methylation of 2’-deoxyguanosine. One common method includes the use of a methyl radical generating system to introduce the methyl group at the 8th position of the guanine base . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the selective methylation of the desired position.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such nucleoside analogs generally involves large-scale chemical synthesis techniques. These methods may include the use of automated synthesizers and purification systems to produce high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Guanosine, 2’-deoxy-8-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome, including temperature, pH, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo-derivatives, while substitution reactions may yield various functionalized nucleosides.

Scientific Research Applications

Guanosine, 2’-deoxy-8-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanosine, 2’-deoxy-8-methyl- involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, and modulate various biochemical pathways. For example, it has been shown to stabilize Z-RNA structures, which are involved in the interferon-response pathway .

Comparison with Similar Compounds

Similar Compounds

    Guanosine: The parent compound without the methyl group at the 8th position.

    2’-Deoxyguanosine: The parent compound without the methyl group and with a hydroxyl group at the 2’ position.

    8-Methylguanosine: A similar compound with a methyl group at the 8th position but with a hydroxyl group at the 2’ position.

Uniqueness

Guanosine, 2’-deoxy-8-methyl- is unique due to the combination of the methyl group at the 8th position and the absence of the hydroxyl group at the 2’ position. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-4-13-8-9(14-11(12)15-10(8)19)16(4)7-2-5(18)6(3-17)20-7/h5-8,17-18H,2-3H2,1H3,(H2,12,15,19)/t5-,6+,7+,8?/m0/s1

InChI Key

HZIMFRZHASDITR-FWYCZPIQSA-N

Isomeric SMILES

CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=NC2C(=O)NC(=N)N=C2N1C3CC(C(O3)CO)O

Origin of Product

United States

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